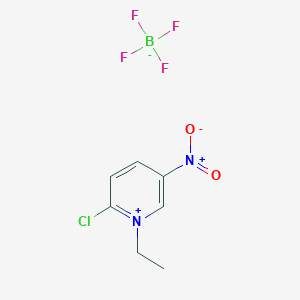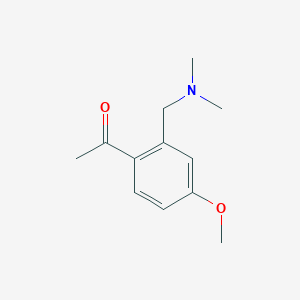
Bromo(bromomethoxy)metano
Descripción general
Descripción
Bromo(bromomethoxy)methane is an organic compound with the molecular formula C2H4Br2O It is a brominated ether, characterized by the presence of both bromine and methoxy groups attached to a methane backbone
Aplicaciones Científicas De Investigación
Bromo(bromomethoxy)methane has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Potential applications in the development of pharmaceuticals and biologically active compounds. Its ability to form bromomethyl derivatives can be exploited in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials. Its brominated structure imparts unique properties that can be harnessed in various industrial applications.
Mecanismo De Acción
Target of Action
Bromo(bromomethoxy)methane is an organic compound
Mode of Action
It is known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be substituted for a hydrogen atom in a target molecule, leading to structural changes .
Action Environment
The action, efficacy, and stability of Bromo(bromomethoxy)methane can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other reactive species, the pH of the environment, and the temperature . Furthermore, its stability may be compromised in the presence of light or heat, leading to degradation or transformation into other compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo(bromomethoxy)methane can be synthesized through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH). This method minimizes the generation of highly toxic byproducts and is efficient for producing structurally diverse α-bromomethyl sulfides . Another method involves the reaction of 4-(methoxymethoxy)phenol with 3-bromo-1-propanol in the presence of cesium carbonate in dimethylformamide .
Industrial Production Methods: Industrial production of bromo(bromomethoxy)methane typically involves large-scale bromomethylation reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Bromo(bromomethoxy)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as thiols, to form bromomethyl sulfides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like thiols and are carried out in the presence of bases such as potassium carbonate (K2CO3) or in acidic conditions using hydrobromic acid.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions vary depending on the desired products.
Major Products Formed:
Bromomethyl Sulfides: Formed through substitution reactions with thiols.
Other Brominated Compounds: Depending on the reaction conditions and reagents used, various brominated derivatives can be synthesized.
Comparación Con Compuestos Similares
Bromo(methoxy)methane: Similar in structure but contains only one bromine atom.
Dibromomethane: Contains two bromine atoms but lacks the methoxy group.
Bromomethyl Methyl Ether: Another brominated ether with different reactivity and applications.
Uniqueness: Bromo(bromomethoxy)methane is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic chemistry .
Propiedades
IUPAC Name |
bromo(bromomethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2O/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGHGWEHQIJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537840 | |
| Record name | Bromo(bromomethoxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4497-29-4 | |
| Record name | Bromo(bromomethoxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(bromomethoxy)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thieno[3,2-b]pyridin-5-amine](/img/structure/B1626478.png)

![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)
![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)




